molecular formula C20H26O2Si B3046711 4-(Tert-butyldiphenylsilyloxy)butanal CAS No. 127793-62-8

4-(Tert-butyldiphenylsilyloxy)butanal

Cat. No.: B3046711
CAS No.: 127793-62-8
M. Wt: 326.5 g/mol
InChI Key: FIGNMIFTOBCQOY-UHFFFAOYSA-N
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Description

4-(Tert-butyldiphenylsilyloxy)butanal is an organic compound with the molecular formula C20H26O2Si. It is a silyl ether derivative of butanal, where the hydroxyl group of butanal is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis as a protected form of butanal, allowing for selective reactions at other functional groups without interference from the aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyldiphenylsilyloxy)butanal typically involves the protection of butanal using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

    Protection Reaction:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyldiphenylsilyloxy)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O, acidic or basic conditions

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvent

    Substitution: Various silylating agents, acidic or basic catalysts

Major Products Formed

    Oxidation: 4-(Tert-butyldiphenylsilyloxy)butanoic acid

    Reduction: 4-(Tert-butyldiphenylsilyloxy)butanol

    Substitution: Depending on the reagent, various silyl ethers or other protected derivatives

Scientific Research Applications

4-(Tert-butyldiphenylsilyloxy)butanal is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Some of its applications include:

    Chemistry: Used as a protected form of butanal in multi-step organic syntheses, allowing for selective reactions at other functional groups.

    Biology: Employed in the synthesis of biologically active molecules, where the protection of the aldehyde group is crucial for the stability of intermediates.

    Medicine: Utilized in the development of pharmaceuticals, where selective deprotection can lead to the formation of active drug molecules.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Tert-butyldiphenylsilyloxy)butanal primarily involves its role as a protected aldehyde. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the aldehyde site. This allows for selective functionalization of other parts of the molecule. Upon deprotection, the aldehyde group can participate in various reactions, such as nucleophilic addition or condensation, leading to the formation of desired products.

Comparison with Similar Compounds

4-(Tert-butyldiphenylsilyloxy)butanal can be compared with other silyl-protected aldehydes, such as:

    4-(Tert-butyldimethylsilyloxy)butanal: Similar in structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl. The diphenyl group provides greater steric hindrance and stability.

    4-(Trimethylsilyloxy)butanal: Contains a trimethylsilyl group, which is smaller and less sterically hindering than the tert-butyldiphenylsilyl group, leading to different reactivity and stability.

    4-(Triisopropylsilyloxy)butanal: Features a triisopropylsilyl group, offering a balance between steric hindrance and ease of deprotection.

These similar compounds highlight the uniqueness of this compound in terms of its steric properties and stability, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-16H,10-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGNMIFTOBCQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446615
Record name 4-(tert-butyldiphenylsilyloxy)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127793-62-8
Record name 4-(tert-butyldiphenylsilyloxy)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the 4-(tert-butyldiphenylsilyloxy)butan-1-ol (0.5 g, 1.5 mmol) in dichloromethane (20 mL) was added Dess-Martin periodinane (775 mg, 1.83 mmol). The mixture was stirred for 1 h. The reaction mixture was poured into hexanes and the resulting white precipitant was removed via filtration. The solution was concentrated to give form a slurry, which was dissolved in dichloromethane (5 mL) and again poured into hexanes resulting in the precipitation of white solid. The solids were removed via filtration and the resulting solution was concentrated. This gave 475 mg (97%) of a clear oil: 1H NMR (CDCl3); δ1.04 (s, 9H), 1.89 (m, 2H), 2.55 (m, 2H), 3.69 (t, 2H, J=6.1 Hz)), 7.38 (m, 6H), 7.63 (d, 4H, J=1.7 Hz), 9.79 (t, 1H, J=1.8 Hz).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 9.0 g silica gel and PCC (7.7 g, 35.7 mmol) in 300 mL DCM was added 4-(tert-Butyl-diphenyl-silanyloxy)-butan-1-ol (6.0 g, 18.3 mmol) in 50 mL DCM. The mixture was stirred for 3 h at room temperature and then the resulting suspension filtered thorough a pad of celite/florisil and rinsed with DCM. The solvent was evaporated and the product was isolated by flash column chromatography eluting with 0% to 30% ethyl acetate/hexane to give the title compound (4.7 g) as a light yellow oil.
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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